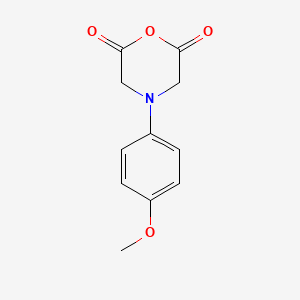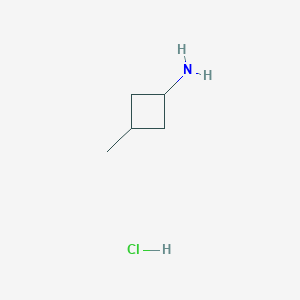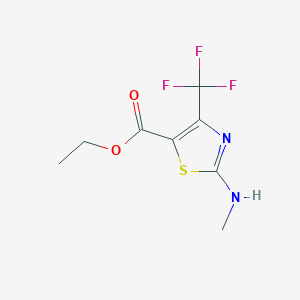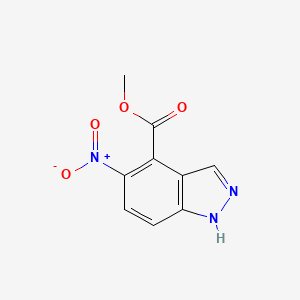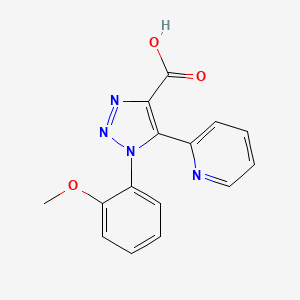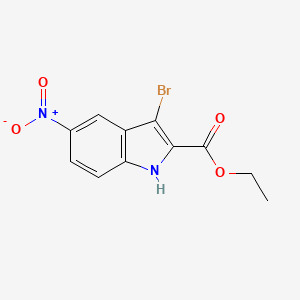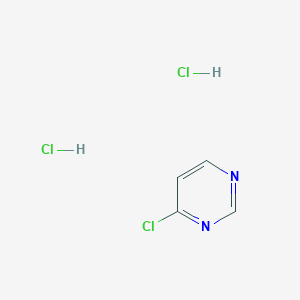
4-クロロピリミジン二塩酸塩
説明
4-Chloropyrimidine dihydrochloride is a useful research compound. Its molecular formula is C4H5Cl3N2 and its molecular weight is 187.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloropyrimidine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloropyrimidine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗炎症作用
4-クロロピリミジン二塩酸塩を含むピリミジン類は、抗炎症作用を含むさまざまな薬理作用を示すことが判明しています . それらは、プロスタグランジンE2、誘導型一酸化窒素合成酵素、腫瘍壊死因子-α、核因子κB、ロイコトリエン、およびいくつかのインターロイキンなどの重要な炎症性メディエーターの発現と活性を阻害します . たとえば、ピリミジンのC-4位に4-(4-ベンジルオキシ)フェニル部分を持つ化合物は、PGE2産生に対して強力な阻害活性を示しました .
ジアミノピリミジンオキシド誘導体の合成
4-クロロピリミジン二塩酸塩は、ジアミノピリミジンオキシド誘導体の合成に使用できます . これらの誘導体は、血圧を下げたり、パーキンソン病を治療したりする機能を持つことが判明しています . それらは、毛髪の成長と脱毛の回復の局所刺激、およびプロスタグランジンエンドペルオキシドの増加にも使用できます .
化学反応における触媒
4-クロロピリミジン二塩酸塩は、化学反応の触媒として使用できます . たとえば、それは、50°Cのエタノール溶液中でH2O2を用いた2,6-ジアミノ-4-クロロピリミジンのN-酸化のための効率的で緑色の不均一系触媒として使用され、中間体2,6-ジアミノ-4-クロロピリミジンN-オキシドが得られました .
アミノ置換基の導入
4-アミノ-6-クロロピリミジンへの第2のアミノ置換基の導入は、Pd(0)触媒を用いて達成することができます . このプロセスは、さまざまな用途に合わせた化合物の特性を変更するために使用できます .
作用機序
Target of Action
4-Chloropyrimidine dihydrochloride primarily targets certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response, which is a defense mechanism against disease or infection .
Mode of Action
The compound interacts with its targets by inhibiting their expression and activities . For instance, it has been found that a compound with a 4-(4-benzyloxy)phenyl moiety at the C-4 position of pyrimidine exhibited strong inhibitory activity against the production of prostaglandin E2 . Moreover, a difluorinated derivative of this compound significantly inhibited the activity of COX-2 .
Biochemical Pathways
The inhibition of the aforementioned inflammatory mediators affects various biochemical pathways. These pathways are involved in the production and release of chemical agents from cells in diseased, infected, or wounded tissue . The affected pathways lead to a decrease in the inflammatory response, which generally stimulates the healing process .
Result of Action
The molecular and cellular effects of 4-Chloropyrimidine dihydrochloride’s action are primarily related to its anti-inflammatory effects . By inhibiting the expression and activities of certain inflammatory mediators, the compound can potentially reduce inflammation and promote healing .
生化学分析
Biochemical Properties
4-Chloropyrimidine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways within the cell . Additionally, 4-Chloropyrimidine dihydrochloride can bind to nucleic acids, influencing gene expression and protein synthesis.
Cellular Effects
The effects of 4-Chloropyrimidine dihydrochloride on cells are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression . This modulation can result in altered cellular functions, such as changes in cell proliferation, differentiation, and apoptosis. Furthermore, 4-Chloropyrimidine dihydrochloride can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 4-Chloropyrimidine dihydrochloride exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. By binding to the active site of enzymes, it can prevent substrate binding and subsequent catalytic activity . This inhibition can lead to a cascade of effects within the cell, affecting multiple biochemical pathways. Additionally, 4-Chloropyrimidine dihydrochloride can interact with DNA and RNA, leading to changes in gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloropyrimidine dihydrochloride can change over time. The compound is known to be stable under specific conditions but can degrade under others . For instance, it is highly sensitive to moisture and can degrade in aqueous solutions. Over time, this degradation can lead to a decrease in its efficacy and changes in its effects on cellular functions. Long-term studies have shown that prolonged exposure to 4-Chloropyrimidine dihydrochloride can result in cumulative effects on cellular functions, such as sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Chloropyrimidine dihydrochloride vary with different dosages in animal models. At low doses, it can have therapeutic effects, such as antiviral and antitumor activities . At high doses, it can exhibit toxic or adverse effects. For example, high doses of 4-Chloropyrimidine dihydrochloride can lead to cellular toxicity, resulting in cell death and tissue damage. Threshold effects have also been observed, where a certain dosage is required to achieve a therapeutic effect, and exceeding this dosage can lead to toxicity.
Metabolic Pathways
4-Chloropyrimidine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities and can influence the overall metabolic flux within the cell. Additionally, 4-Chloropyrimidine dihydrochloride can affect the levels of certain metabolites, thereby influencing cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Chloropyrimidine dihydrochloride within cells and tissues are mediated by various transporters and binding proteins . Once inside the cell, it can be transported to different cellular compartments, where it exerts its effects. The distribution of 4-Chloropyrimidine dihydrochloride can also be influenced by its binding to specific proteins, which can affect its localization and accumulation within the cell.
Subcellular Localization
4-Chloropyrimidine dihydrochloride exhibits specific subcellular localization, which can influence its activity and function . It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with DNA and RNA, influencing gene expression. Additionally, its localization to other organelles, such as mitochondria, can affect cellular metabolism and energy production.
特性
IUPAC Name |
4-chloropyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2.2ClH/c5-4-1-2-6-3-7-4;;/h1-3H;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHCFMUHIKEUCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705324 | |
| Record name | 4-Chloropyrimidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203521-18-0 | |
| Record name | 4-Chloropyrimidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




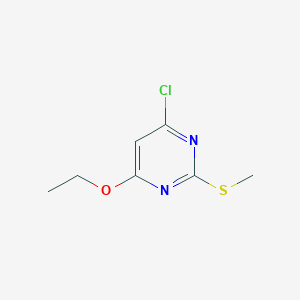

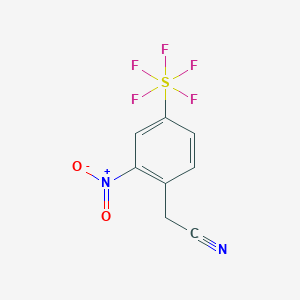
![4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]benzamide](/img/structure/B1453021.png)
